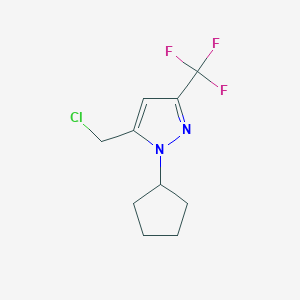

5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2/c11-6-8-5-9(10(12,13)14)15-16(8)7-3-1-2-4-7/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAFFJOWCJKKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C10H10ClF3N2

- Molecular Weight : 252.65 g/mol

- CAS Number : 957208-65-0

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

Several studies have demonstrated that pyrazole compounds can inhibit inflammatory mediators. For example, a series of novel pyrazoles exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

3. Anticancer Properties

Pyrazole derivatives have also been evaluated for their anticancer potential. Compounds similar to this compound have shown cytotoxic activity against various cancer cell lines, including breast cancer and leukemia cell lines .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the trifluoromethyl group enhances lipophilicity and biological activity, facilitating interaction with target proteins involved in inflammation and cancer pathways.

Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable anti-inflammatory effects to standard drugs like indomethacin .

Study 2: Anticancer Activity

In another study, compounds structurally related to this compound were tested against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results showed significant induction of apoptosis in a dose-dependent manner, suggesting potential for therapeutic application in cancer treatment .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Bioactivity

Compound A : 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Key Differences : Replaces cyclopentyl with methyl and adds a difluoromethoxy group at position 3.

- Impact: The difluoromethoxy group increases electron-withdrawing effects, enhancing oxidative stability.

Compound B : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole

- Key Differences : Aromatic substituents (4-chlorophenyl and 4-methoxyphenyl) replace cyclopentyl and chloromethyl groups.

- Impact: Increased aromaticity may improve π-π stacking interactions in drug-receptor binding.

Compound C : 5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Key Differences : Methyl group instead of cyclopentyl at position 1.

- Impact : Reduced steric bulk compared to the target compound, which may enhance solubility but decrease binding affinity in sterically sensitive biological targets. This compound is widely used as a building block in medicinal chemistry .

Structural and Functional Group Analysis

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Position 1 Substituent | Cyclopentyl | Methyl | 4-Methoxyphenyl | Methyl |

| Position 5 Substituent | Chloromethyl | Difluoromethoxy | 4-Chlorophenyl | Chloromethyl |

| Trifluoromethyl Position | 3 | 3 | 3 | 3 |

| Reactivity | High (Cl-CH2) | Moderate | Low | High (Cl-CH2) |

| Steric Bulk | High | Low | Moderate | Low |

| Applications | Drug intermediates | Agrochemicals | COX-2 inhibitors | Building blocks |

Preparation Methods

Preparation Methods Analysis

Pyrazole Ring Formation with Trifluoromethyl Substitution

Several studies report efficient synthesis of trifluoromethyl-substituted pyrazoles via cyclocondensation of hydrazines with α,β-unsaturated ketones or chalcones bearing trifluoromethyl groups. For example, Guojing et al. demonstrated copper-catalyzed cyclocondensation to yield 1,3,5-trisubstituted pyrazoles with trifluoromethyl groups in good yields (~82%).

The regioselectivity of pyrazole formation is controlled by the choice of hydrazine derivative and reaction conditions, ensuring substitution at the 3- or 5-position with trifluoromethyl groups.

Introduction of the Cyclopentyl Group at N-1 Position

The N-1 cyclopentyl substituent is typically introduced either by:

- Using cyclopentyl-substituted hydrazines in the cyclocondensation step.

- Alkylation of the pyrazole nitrogen after ring formation using cyclopentyl halides under basic conditions.

Cross-coupling methods involving cyclopentyl organometallic reagents and pyrazole intermediates have also been reported to efficiently install the cyclopentyl group.

Selective Chloromethylation at the 5-Position

The critical step for preparing 5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole is the selective chloromethylation of the pyrazole ring at the 5-position.

Chloromethylating Agents and Conditions

- Chloromethyl methyl ether (CMME) or chloromethyl chloroformate are commonly used chloromethylating reagents.

- The reaction is typically performed in the presence of a base such as triethylamine to neutralize generated acid.

- Solvents like dichloromethane or dimethylformamide (DMF) are preferred to dissolve reactants and control reaction rates.

- Low temperatures (0–5°C) are maintained to prevent side reactions and decomposition of the chloromethyl group.

Alternative Methods

- A patent describes the use of 1,3,5-trioxane and chlorosulfonic acid for chloromethylation of cyclopentyl-trifluoromethyl benzene derivatives, which can be adapted for pyrazole systems.

- Continuous flow reactors and greener solvents are being explored for industrial-scale chloromethylation to improve safety and environmental impact.

Reaction Scheme Summary

Detailed Research Findings

Yield and Purity Optimization

- Reaction temperature control during chloromethylation is critical to achieve high yield (>85%) and purity (>95%) by minimizing hydrolysis and side reactions.

- Purification is commonly performed by silica gel column chromatography using hexane/ethyl acetate gradients.

- Inert atmosphere (nitrogen or argon) is recommended to prevent moisture-induced degradation of the chloromethyl group.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows characteristic signals for chloromethyl protons (~4.2 ppm) and cyclopentyl protons; ^13C NMR confirms trifluoromethyl carbon signals.

- Mass Spectrometry (MS) : High-resolution electrospray ionization MS confirms molecular ion peaks consistent with expected molecular weight.

- X-ray Crystallography : Provides bond length and spatial arrangement data, e.g., C–Cl bond length ~1.79 Å, confirming chloromethyl substitution.

Summary Table of Preparation Methods

| Parameter | Method 1: Cyclocondensation + Alkylation + Chloromethylation | Method 2: Direct Chloromethylation of Preformed Pyrazole | Industrial Adaptations |

|---|---|---|---|

| Starting Materials | Hydrazine derivatives, trifluoromethyl ketones, cyclopentyl halides | Preformed 1-cyclopentyl-3-(trifluoromethyl) pyrazole | Continuous flow reactors, greener solvents |

| Chloromethylating Agent | Chloromethyl methyl ether, chloromethyl chloroformate | 1,3,5-Trioxane + chlorosulfonic acid | Automated systems for scale-up |

| Solvent | Dichloromethane, DMF | Acidic medium with chlorosulfonic acid | Solvent recycling and safety improvements |

| Temperature | 0–5°C | Controlled acidic conditions | Process optimization for yield and purity |

| Yield | ~85% | Comparable yields | Consistent high quality production |

| Purification | Column chromatography | Crystallization or chromatography | Inline purification methods |

Q & A

Q. What are the recommended synthetic routes for 5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is commonly employed:

Trifluoromethylation : React a precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethyl chloride under Pd-catalyzed cross-coupling conditions to introduce the CF₃ group .

Cyclopentyl and Chloromethyl Substitution : Use nucleophilic substitution with cyclopentylamine and formaldehyde under alkaline conditions to install the chloromethyl and cyclopentyl groups.

Key Variables :

- Temperature control (<50°C) minimizes side reactions during trifluoromethylation .

- Alkaline conditions (e.g., K₂CO₃ in DMF) optimize substitution efficiency .

Yield Optimization : Monitor reaction progress via TLC or LC-MS. Typical yields range from 45–65%, depending on purity of intermediates .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; CF₃ as a singlet at δ 120–125 ppm in ¹³C) .

- HRMS : Verify molecular ion [M+H]⁺ with <3 ppm mass error .

- X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the pyrazole ring .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

- Decomposition Risks :

- Moisture: Hydrolysis of ClCH₂– group forms hydroxymethyl derivatives; use molecular sieves in solvents .

- Light: UV exposure degrades the pyrazole core; store in dark conditions .

- Stability Assays : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace cyclopentyl with aryl groups) and compare IC₅₀ values in target assays (e.g., enzyme inhibition) .

- Meta-Analysis : Cross-reference data from analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-pyrazole (COX-2 inhibition, IC₅₀ = 40 nM) and 5-(3,5-difluorophenyl)-1-aryl-3-CF₃-pyrazoles (variable activity based on substituent electronegativity) .

- Experimental Reproducibility : Validate assays with positive controls (e.g., celecoxib for COX-2) and standardized protocols .

Q. What computational strategies are effective for predicting the reactivity of the chloromethyl group in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G* basis set to model nucleophilic attack on the chloromethyl carbon. Calculate activation energy (ΔG‡) for SN2 reactions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) on Cl⁻ leaving group stability .

- Docking Studies : Predict interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina; compare with crystallographic data from analogs .

Q. How can researchers optimize the synthesis of derivatives for high-throughput screening?

- Methodological Answer :

- Parallel Synthesis : Use microwave-assisted reactions (e.g., 100°C, 30 min) to rapidly generate analogs via Suzuki-Miyaura coupling or Ullmann reactions .

- Automated Purification : Employ flash chromatography systems (e.g., Biotage Isolera) with gradient elution for >90% recovery .

- Library Design : Prioritize substituents with calculated LogP <3 and polar surface area <80 Ų to enhance bioavailability .

Q. What analytical techniques are critical for identifying byproducts in large-scale syntheses?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., dechlorinated products or dimerized pyrazoles) with MRM transitions .

- GC-MS : Identify volatile byproducts (e.g., chloromethane) using headspace sampling .

- NMR DOSY : Differentiate byproducts with similar retention times by diffusion coefficients .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the electrophilicity of the chloromethyl group in pyrazole derivatives?

- Resolution Strategy :

- Contextual Factors : Compare solvent polarity (e.g., DMSO stabilizes transition states vs. nonpolar solvents favoring SN1) .

- Steric Effects : Bulky substituents (e.g., cyclopentyl) hinder nucleophilic attack, reducing observed reactivity in some studies .

- Counterevidence : Cite kinetic data from 5-(difluoromethoxy)-1-methyl-3-CF₃-pyrazole analogs, where steric shielding increased reaction half-life by 2-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.